Cas no 771-56-2 (2,3,4,5,6-Pentafluorotoluene)

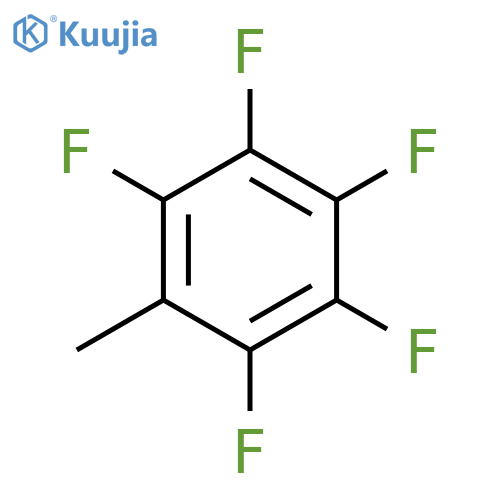

2,3,4,5,6-Pentafluorotoluene structure

商品名:2,3,4,5,6-Pentafluorotoluene

2,3,4,5,6-Pentafluorotoluene 化学的及び物理的性質

名前と識別子

-

- methyl pentafluorobenzene

- 2,3,4,5,6-Pentafluorotoluene

- 1,2,3,4,5-pentafluoro-6-methylbenzene

- Pentafluorotoluene

- Pentafluoromethylbenzene

- Methylpentafluorobenzene

- Benzene, pentafluoromethyl-

- Benzene, 1,2,3,4,5-pentafluoro-6-methyl-

- Toluene, 2,3,4,5,6-pentafluoro-

- YZ42CXN177

- SXPRVMIZFRCAGC-UHFFFAOYSA-N

- 2,3,4,5,6-PENTAFLUORO-TOLUENE

- NSC88285

- 3,4-difluorotrifluorotoluene

- 2,4,5,6-Pentafluorotoluene

- NSC 88285

- D92124

- NS00041771

- SCHEMBL107094

- EN300-78334

- EINECS 212-233-7

- FS-3900

- DTXSID0061119

- MFCD00000298

- SXPRVMIZFRCAGC-UHFFFAOYSA-

- AKOS015853325

- PENTAFLUORO(METHYL)BENZENE

- FT-0609332

- 2,3,4,5,6-Pentafluorotoluene, 99%

- NSC-88285

- 2,3,4,5,6-Pentafluoro-1-methylbenzene

- InChI=1/C7H3F5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3

- 1,2,3,4,5-Pentafluoro-6-methylbenzene #

- UNII-YZ42CXN177

- P1408

- 771-56-2

- DB-023894

- N-methylpentafluorobenzene

-

- MDL: MFCD00000298

- インチ: 1S/C7H3F5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3

- InChIKey: SXPRVMIZFRCAGC-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C(=C(C=1C([H])([H])[H])F)F)F)F

- BRN: 1911885

計算された属性

- せいみつぶんしりょう: 182.01500

- どういたいしつりょう: 182.015

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.439 g/mL at 25 °C(lit.)

- ゆうかいてん: −30 °C (lit.)

- ふってん: 117 °C(lit.)

- フラッシュポイント: 華氏温度:93.2°f

摂氏度:34°c - 屈折率: n20/D 1.403(lit.)

- すいようせい: It is soluble in most common organic solvents and insoluble in water.

- PSA: 0.00000

- LogP: 2.69050

- ようかいせい: 未確定

2,3,4,5,6-Pentafluorotoluene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226-H302 + H312 + H332-H315-H319-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:UN 1993 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-20/21/22-36/37/38

- セキュリティの説明: S16-S26-S36

-

危険物標識:

- ちょぞうじょうけん:0-10°C

- 包装グループ:III

- TSCA:T

- リスク用語:R10; R36/37/38

- 危険レベル:3.2

- セキュリティ用語:3.2

- 包装等級:III

- 包装カテゴリ:III

- 危険レベル:3.2

2,3,4,5,6-Pentafluorotoluene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

2,3,4,5,6-Pentafluorotoluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-78334-0.25g |

1,2,3,4,5-pentafluoro-6-methylbenzene |

771-56-2 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| TRC | P230255-2.5g |

2,3,4,5,6-Pentafluorotoluene |

771-56-2 | 2.5g |

$ 215.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QM274-1g |

2,3,4,5,6-Pentafluorotoluene |

771-56-2 | 98.0%(GC) | 1g |

¥198.0 | 2022-06-10 | |

| Enamine | EN300-78334-2.5g |

1,2,3,4,5-pentafluoro-6-methylbenzene |

771-56-2 | 95.0% | 2.5g |

$26.0 | 2025-03-21 | |

| Apollo Scientific | PC5120-250g |

2,3,4,5,6-Pentafluorotoluene |

771-56-2 | 99% | 250g |

£979.00 | 2023-09-02 | |

| TRC | P230255-5g |

2,3,4,5,6-Pentafluorotoluene |

771-56-2 | 5g |

$ 475.00 | 2022-06-03 | ||

| Alichem | A010003661-250mg |

Pentafluorotoluene |

771-56-2 | 97% | 250mg |

$484.80 | 2023-09-01 | |

| Alichem | A010003661-500mg |

Pentafluorotoluene |

771-56-2 | 97% | 500mg |

$798.70 | 2023-09-01 | |

| Alichem | A010003661-1g |

Pentafluorotoluene |

771-56-2 | 97% | 1g |

$1460.20 | 2023-09-01 | |

| Apollo Scientific | PC5120-25g |

2,3,4,5,6-Pentafluorotoluene |

771-56-2 | 99% | 25g |

£107.00 | 2025-02-21 |

2,3,4,5,6-Pentafluorotoluene 関連文献

-

1. Thermodynamic properties of fluorine compounds. Part V. Vapour pressures of pentafluorobenzene, chloropentafluorobenzene, 2,3,4,5,6-pentafluorotoluene, and pentafluorophenolD. Ambrose J. Chem. Soc. A 1968 1381

-

Christopher L. Clark,Jill J. Lockhart,Phillip E. Fanwick,Suzanne C. Bart Chem. Commun. 2015 51 14084

-

Qianfa Jia,Zhiyun Du,Kun Zhang,Jian Wang Org. Chem. Front. 2017 4 91

-

4. Thermodynamic properties of fluorine compounds. Part VIII. The heat capacity and entropy of 2,3,4,5,6-pentafluorotolueneJ. F. Counsell,J. L. Hales,E. B. Lees,J. F. Martin J. Chem. Soc. A 1968 2994

-

5. Electrochemical reactions. Part I. The preparation of aromatic fluorocarbons from fluorocyclohexadienesA. M. Doyle,A. E. Pedler,J. C. Tatlow J. Chem. Soc. C 1968 2740

771-56-2 (2,3,4,5,6-Pentafluorotoluene) 関連製品

- 2077-46-5(1,2,4-trichloro-3-methylbenzene)

- 3828-49-7(1,2-difluoro-3-methyl-benzene)

- 132992-29-1(1,2,5-Trifluoro-3-methylbenzene)

- 5230-78-4(Benzene,1,2,4,5-tetrafluoro-3-methyl-)

- 193533-92-5(2,3,4-Trifluorotoluene)

- 887267-34-7(1,2,4-Trifluoro-5-methylbenzene)

- 21622-19-5(1,2,3,4-Tetrafluoro-5-methylbenzene)

- 80427-49-2(Benzene,1,2,3,5-tetrafluoro-4-methyl-)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:771-56-2)2,3,4,5,6-Pentafluorotoluene

清らかである:99%

はかる:25g

価格 ($):177.0